

Aranorosin: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Aranorosin

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Abstract

Aranorosin is a structurally unique fungal metabolite that has garnered significant interest due to its potent biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **aranorosin**. It details the key experimental methodologies employed in its structural elucidation and presents a summary of its reported biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure

Aranorosin, with the molecular formula $C_{23}H_{33}NO_6$, possesses a complex and intriguing architecture. The core of the molecule is a novel 1-oxaspiro[1][2]decane ring system.^[3] This spirocyclic core is highly substituted and features a diepoxycyclohexanone moiety. Attached to this core is an amide side chain derived from a modified tyrosine amino acid.

The structural elucidation of **aranorosin** was accomplished through a combination of spectroscopic techniques and chemical analysis.^[3] The key structural features were pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Stereochemistry

The determination of the absolute and relative stereochemistry of **aranorosin** was a significant challenge due to the presence of multiple stereocenters. The definitive stereochemical assignment was ultimately achieved through total synthesis.

The relative stereochemistry of the spirocyclic headgroup, particularly the cis-fusion of the epoxide rings and their relationship to the spiro-oxygen, was confirmed by X-ray crystallographic analysis of a synthetic model system.^[1] This analysis revealed a boat-like conformation for the cyclohexanone ring.^[1] The total synthesis of **aranorosin** allowed for the unambiguous assignment of all stereocenters in the natural product.

Quantitative Biological Activity

Aranorosin has been reported to exhibit a range of biological activities. The following table summarizes the available quantitative data.

Target/Assay	Activity (IC ₅₀)	Reference
Antifungal Activity	[3]	
Anticancer Activity (various cell lines)		
Bcl-2 Inhibition		
AAC(6')/APH(2'') Inhibition (in MRSA)		

(Note: Specific IC₅₀ values from primary literature are needed to populate this table.)

Experimental Protocols

The elucidation of **aranorosin**'s structure and stereochemistry relied on a combination of spectroscopic and synthetic methods. The following sections outline the general experimental protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in determining the connectivity and relative stereochemistry of **aranorosin**. A standard suite of 1D and 2D NMR experiments would have been employed.

Protocol for Structure Elucidation by NMR:

- Sample Preparation: A solution of purified **aranorosin** is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- 1D NMR:
 - ¹H NMR spectra are acquired to identify the number and types of protons, their chemical shifts, and coupling constants.
 - ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry.

X-ray Crystallography

While a crystal structure of the natural product **aranorosin** has not been cited in the provided search results, the X-ray crystallographic analysis of a synthetic model of the **aranorosin**

nucleus was critical for confirming its relative stereochemistry.^[1]

General Protocol for Single-Crystal X-ray Diffraction:

- **Crystallization:** High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture.
- **Data Collection:** A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often cryogenic).
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined.^[4]^[5]

Total Synthesis

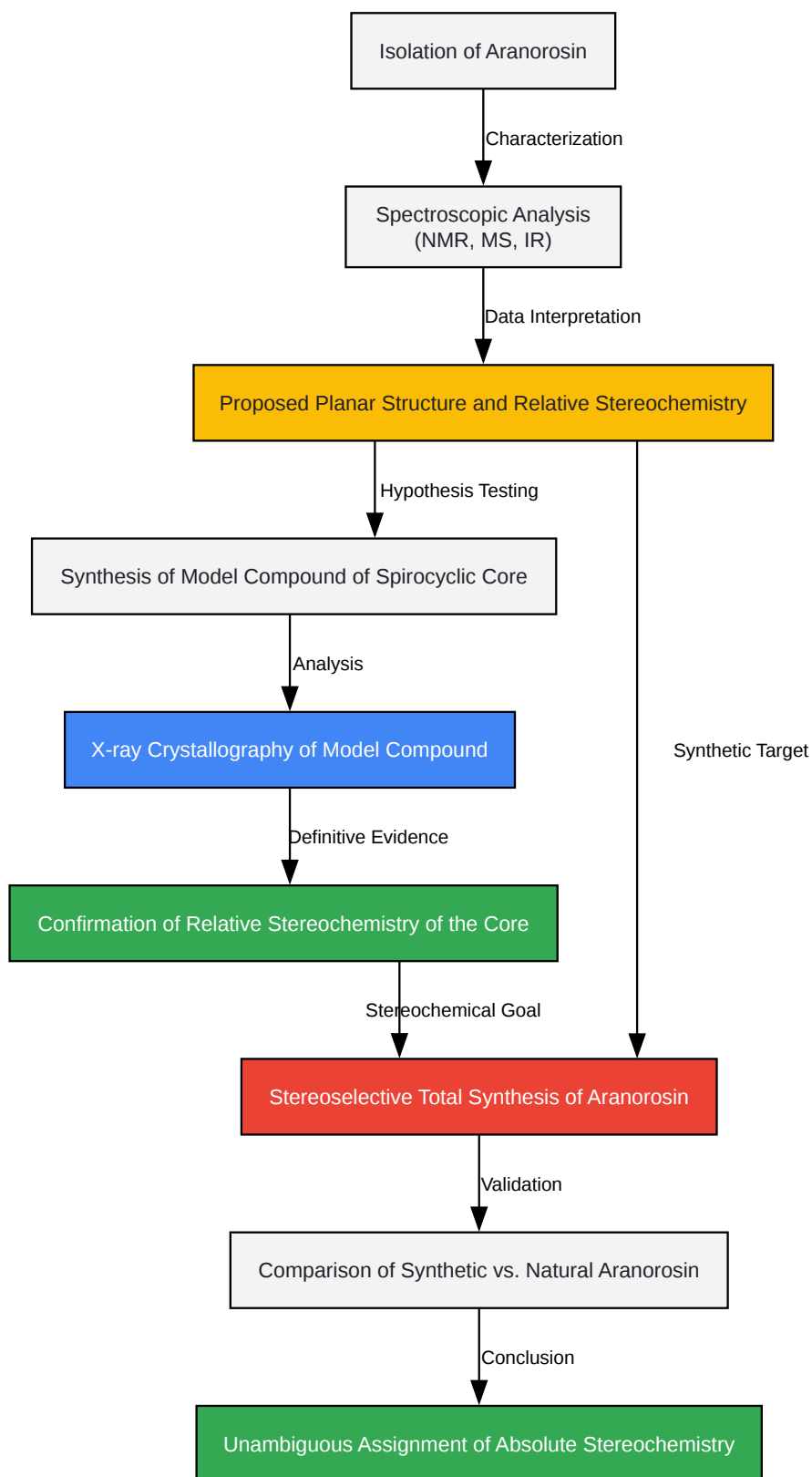
The unambiguous determination of the absolute stereochemistry of **aranorosin** was achieved through its total synthesis. A stereoselective synthesis allows for the controlled formation of each stereocenter, and comparison of the synthetic material's properties (e.g., NMR spectra, optical rotation) with those of the natural product confirms the structure.

General Workflow for Stereoselective Total Synthesis:

- **Retrosynthetic Analysis:** The target molecule (**aranorosin**) is conceptually broken down into simpler, commercially available starting materials.
- **Asymmetric Synthesis:** Chiral catalysts, auxiliaries, or starting materials are used to introduce the desired stereochemistry at each stereocenter.
- **Stereochemical Confirmation:** Spectroscopic and analytical techniques are used at various stages to confirm the stereochemical outcome of key reactions.
- **Final Comparison:** The final synthetic product is rigorously compared to the natural product to confirm its identity and absolute stereochemistry.

Logical Determination of Stereochemistry

The following diagram illustrates the logical workflow that led to the determination of **Aranorosin's** stereochemistry.



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Logical workflow for the stereochemical determination of **Aranorosin**.

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